molecular formula C12H11NO2 B2571849 3-(Benzyloxy)pyridin-2-ol CAS No. 94475-64-6

3-(Benzyloxy)pyridin-2-ol

Cat. No. B2571849
CAS RN: 94475-64-6
M. Wt: 201.225
InChI Key: CHPFCHGKXZKMHV-UHFFFAOYSA-N
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Description

“3-(Benzyloxy)pyridin-2-ol” is a type of organic compound known as aminopyridines and derivatives . These are organic heterocyclic compounds containing an amino group attached to a pyridine ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reactions of pyridin-2-ol with pentafluoro- and pentachloropyridine have been studied . Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .


Molecular Structure Analysis

The molecular formula of “3-(Benzyloxy)pyridin-2-ol” is C12H11NO2 . Its average mass is 201.221 Da and its monoisotopic mass is 201.078979 Da .


Chemical Reactions Analysis

Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine have been reported . Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .

Scientific Research Applications

Anti-Tubercular Agents

The compound has been used in the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These derivatives have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Anti-Fibrosis Activity

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). These compounds presented better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Anticancer Activity

A novel series of 3’-(4-(benzyloxy)phenyl)-1’-phenyl-5-(pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives was designed, synthesized, and evaluated for its EGFR kinase inhibitory as well as antiproliferative activities against human cancer cell lines viz. MCF-7 (breast cancer), A549 (non-small lung tumour), HCT-116 (colon cancer) and SiHa (cancerous tissues of the cervix uteri) .

Ligand in Halogen Exchange Reaction

The compound also plays an essential role in the halogen exchange reaction .

Mechanism of Action

Target of Action

The primary targets of 3-(Benzyloxy)pyridin-2-ol are Leukotriene A-4 hydrolase and Mitogen-activated protein kinase 14 . These proteins play crucial roles in the human body, with Leukotriene A-4 hydrolase involved in the production of leukotrienes, bioactive lipids that participate in inflammatory responses . Mitogen-activated protein kinase 14, on the other hand, is part of the MAP kinase signal transduction pathway, playing a significant role in cellular processes such as growth, differentiation, and stress response .

Mode of Action

It is known that the compound interacts with its targets, potentially altering their normal functioning

Biochemical Pathways

Given its targets, it can be inferred that the compound may influence the leukotriene biosynthesis pathway and the map kinase signal transduction pathway . The downstream effects of these potential influences would depend on the specific alterations induced by the compound on these pathways.

Result of Action

Given its targets, it can be speculated that the compound may influence inflammatory responses and various cellular processes, including growth, differentiation, and stress response . .

Action Environment

The action, efficacy, and stability of 3-(Benzyloxy)pyridin-2-ol can be influenced by various environmental factors. These may include the physiological conditions within the body (such as pH and temperature), the presence of other molecules that can interact with the compound, and the specific characteristics of the target sites

properties

IUPAC Name

3-phenylmethoxy-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-12-11(7-4-8-13-12)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPFCHGKXZKMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)pyridin-2-ol

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